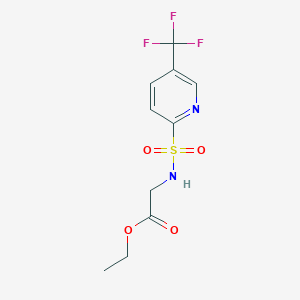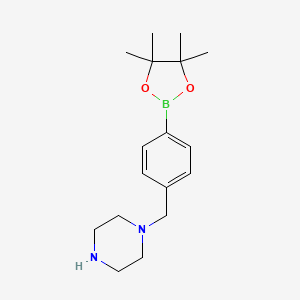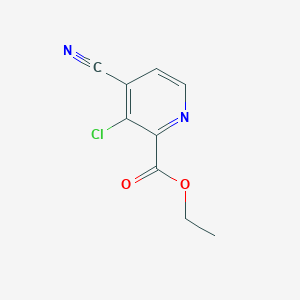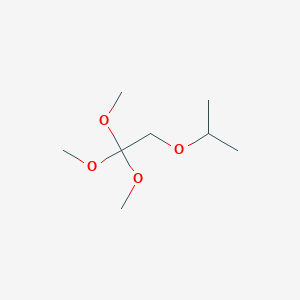
1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane
Übersicht
Beschreibung
“1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane” is a chemical compound with the molecular formula C8H18O4 . It is also known by its synonyms 2-(2,2,2-trimethoxyethoxy)propane and Propane, 2-(2,2,2-trimethoxyethoxy)- .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 8 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . For a more detailed view of the structure, a 3D molecular model or a chemistry reference tool would be helpful.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 178.23 . For more detailed physical and chemical properties, a specialized chemistry database or reference tool would be helpful.Wissenschaftliche Forschungsanwendungen
Dental Applications : A novel trimethacrylate monomer incorporating urethane-linked groups, closely related to 1,1,1-Trimethoxy-2-(propan-2-yloxy)ethane, was synthesized and used in dentin adhesives. These adhesives demonstrated improved esterase resistance, indicating potential for enhanced durability in dental applications (Park et al., 2009).
Thermomechanical Properties in Dentistry : Another study explored the use of a similar urethane-linked trimethacrylate monomer in dentin adhesives, focusing on water sorption and dynamic mechanical properties. The results showed that these adhesives offer better dynamic thermomechanical properties and lower water sorption compared to controls, suggesting potential for improved performance in moist environments like the mouth (Park et al., 2009).
Rotational Isomerism in Chemistry : A study on the vibrational spectra and rotational isomerism of 1,1,1-Trimethoxyethane revealed the presence of at least two rotational isomers in the liquid phase. This study provides insights into the molecular behavior of compounds like this compound (Kumar, 1972).
Polymer Science : A research on the thermal degradation of epoxy polymers using bisphenol-A diglycidyl ether and ethylene diamine, related chemically to this compound, showed significant findings on the degradation products and mechanisms. This research contributes to the understanding of polymer stability and degradation processes (Grassie et al., 1986).
Environmental Chemistry : A study involving the ethane- and propane-producing potential of anoxic estuarine sediment demonstrated the transformation of substrates like ethane into ethane or propane, providing insights into biological processes related to hydrocarbon production in marine environments (Xie et al., 2013).
Eigenschaften
IUPAC Name |
2-(2,2,2-trimethoxyethoxy)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-7(2)12-6-8(9-3,10-4)11-5/h7H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFMBSQHQOUKBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





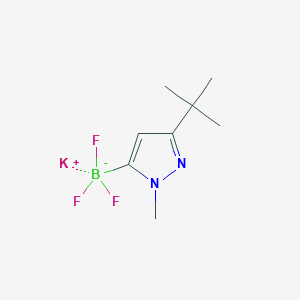

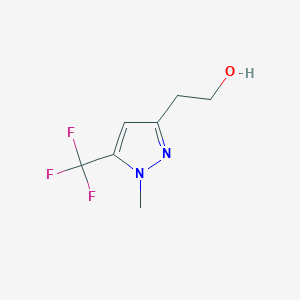
![(4-{2,4-Diaza-3-boratricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}phenyl)methanol](/img/structure/B1404713.png)
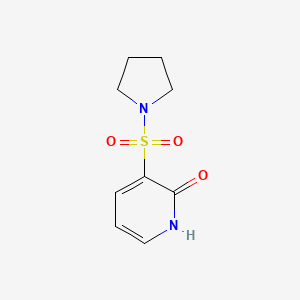
![tert-butyl N-[(5S)-5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-[methoxy(methyl)carbamoyl]pentyl]carbamate](/img/structure/B1404715.png)
![[1-(3-Pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]amine dihydrochloride](/img/structure/B1404716.png)

